2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research on derivatives of tetrahydronaphthalen-1-yloxy)methyl]oxirane has led to the synthesis of various compounds with potential anticancer properties. For example, derivatives have been synthesized and reacted with different nucleophiles to yield compounds evaluated for their anticancer activity (Gouhar & Raafat, 2015). Additionally, the synthesis of optically active naphthalene and anthracene 1,2-oxides has been explored to understand the absolute stereochemistry and optical purity, contributing to the field of chiral chemistry (Akhtar, Boyd, & Hamilton, 1979).
Enantioselective Processes
Enantioselectivity in the glutathione conjugation of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene highlights the differential rates and affinities for glutathione S-transferase, offering insights into stereochemical effects in metabolic pathways (Watabe, Hiratsuka, & Tsurumori, 1985).
Pharmacological Research
The discovery of selective sphingosine-1-phosphate (S1P) receptor agonists based on 1-methyl-3,4-dihydronaphthalene for treating autoimmune diseases demonstrates the therapeutic applications of such derivatives (Kurata et al., 2017). This research emphasizes the potential of these compounds in modulating immune responses and treating conditions like multiple sclerosis.
Material Science and Crystallography
The crystal structures of tetrahydronaphthalene derivatives have been elucidated, contributing to our understanding of molecular conformations and their implications for chemical reactivity and material properties. For instance, studies on the molecular structure of dihydroaromatic epoxides like tetrahydronaphthalene derivatives reveal information on ring pucker and intermolecular interactions, which are critical for designing materials with specific properties (Zacharias et al., 1995).
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-2,4,6,11,13H,3,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMOHXVOQEOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396864 | |
Record name | 2-[(1,2,3,4-tetrahydronaphthalen-1-yloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80910-10-7 | |
Record name | 2-[(1,2,3,4-tetrahydronaphthalen-1-yloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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